molecular formula C20H26N4O3S B11269190 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide

2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide

Cat. No.: B11269190
M. Wt: 402.5 g/mol
InChI Key: IWSULABHMALMMW-UHFFFAOYSA-N
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Description

2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound with a unique structure that includes an imidazole ring, a cyclopentyl group, and a sulfanyl-acetamide linkage

Preparation Methods

The synthesis of 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can interact with metal ions or active sites of enzymes, while the cyclopentyl group can enhance the compound’s binding affinity and specificity. The sulfanyl-acetamide moiety can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar compounds include other imidazole derivatives and sulfanyl-acetamide compounds. Compared to these, 2-({1-[(Cyclopentylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-YL}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

Molecular Formula

C20H26N4O3S

Molecular Weight

402.5 g/mol

IUPAC Name

N-cyclopentyl-2-[5-(hydroxymethyl)-2-[2-(3-methylanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetamide

InChI

InChI=1S/C20H26N4O3S/c1-14-5-4-8-16(9-14)23-19(27)13-28-20-21-10-17(12-25)24(20)11-18(26)22-15-6-2-3-7-15/h4-5,8-10,15,25H,2-3,6-7,11-13H2,1H3,(H,22,26)(H,23,27)

InChI Key

IWSULABHMALMMW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC=C(N2CC(=O)NC3CCCC3)CO

Origin of Product

United States

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